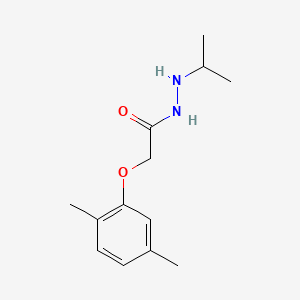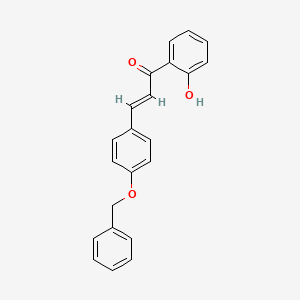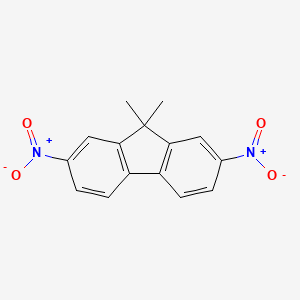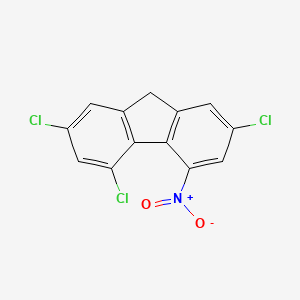
Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate is an organic compound with the molecular formula C14H24O2. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is known for its unique structure, which includes a cyclohexene ring with a methyl substituent and a pentanoate ester chain. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate typically involves the esterification of 5-(4-methylcyclohex-3-en-1-yl)pentanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified by distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Industrial production also involves rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate is utilized in several scientific research fields:
Chemistry: It serves as a model compound for studying esterification and other organic reactions.
Biology: The compound is used in biochemical studies to understand ester metabolism and enzyme interactions.
Medicine: Research into potential therapeutic applications, such as drug delivery systems, is ongoing.
Industry: It is used in the synthesis of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding acid and alcohol. This hydrolysis reaction is crucial for its metabolism and biological activity. The compound may also interact with specific receptors or enzymes, influencing biochemical pathways.
Comparación Con Compuestos Similares
Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate can be compared with other similar compounds, such as:
Methylcyclohexene: A simpler compound with a similar cyclohexene ring structure but lacking the ester group.
6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol: A more complex compound with additional functional groups and a longer carbon chain.
The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
73301-37-8 |
|---|---|
Fórmula molecular |
C14H24O2 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate |
InChI |
InChI=1S/C14H24O2/c1-3-16-14(15)7-5-4-6-13-10-8-12(2)9-11-13/h8,13H,3-7,9-11H2,1-2H3 |
Clave InChI |
WORUOURZKKLYDH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCC1CCC(=CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















